molecular formula C5H3ClN4 B1625262 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 42399-79-1

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B1625262
CAS No.: 42399-79-1
M. Wt: 154.56 g/mol
InChI Key: AKAGLBBCCXXHAA-UHFFFAOYSA-N
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Description

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic organic compound with the molecular formula C5H3ClN4. This compound is characterized by a triazole ring fused to a pyridazine ring, with a chlorine atom attached to the sixth position of the triazole ring .

Biochemical Analysis

Biochemical Properties

6-Chloro[1,2,4]triazolo[1,5-b]pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can interact with proteins involved in cell signaling pathways, potentially altering signal transduction and cellular responses .

Cellular Effects

The effects of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . Moreover, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can impact cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of enzymes, leading to competitive inhibition and reduced enzyme activity . Additionally, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can modulate the activity of transcription factors, resulting in altered gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine has been associated with sustained changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

6-Chloro[1,2,4]triazolo[1,5-b]pyridazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can inhibit enzymes involved in nucleotide metabolism, leading to changes in metabolite levels and metabolic flux . Additionally, it can affect the activity of enzymes involved in oxidative phosphorylation, impacting cellular energy production .

Transport and Distribution

Within cells and tissues, 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in modulating cellular processes .

Subcellular Localization

The subcellular localization of 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine. This intermediate is then cyclized using various reagents to yield the final product . One common method involves refluxing 3,6-dichloropyridazine with hydrazine hydrate in tert-butyl alcohol, followed by cyclization with benzaldehyde .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-5-7-3-8-10(5)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAGLBBCCXXHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459720
Record name 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42399-79-1
Record name 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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